molecular formula C20H19BrN4O3 B4064210 1-{4-[(4-Bromo-1H-pyrazol-1-YL)methyl]benzoyl}-4-(furan-2-carbonyl)piperazine

1-{4-[(4-Bromo-1H-pyrazol-1-YL)methyl]benzoyl}-4-(furan-2-carbonyl)piperazine

Cat. No.: B4064210
M. Wt: 443.3 g/mol
InChI Key: RBOCIHOBCOAUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(4-Bromo-1H-pyrazol-1-YL)methyl]benzoyl}-4-(furan-2-carbonyl)piperazine is a complex organic compound that features a combination of pyrazole, benzoyl, furan, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-Bromo-1H-pyrazol-1-YL)methyl]benzoyl}-4-(furan-2-carbonyl)piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of 4-bromo-1H-pyrazole, which can be synthesized by bromination of pyrazole . The next step involves the formation of the benzoyl derivative through a Friedel-Crafts acylation reaction. The furan-2-carbonyl group can be introduced via a coupling reaction with piperazine. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-Bromo-1H-pyrazol-1-YL)methyl]benzoyl}-4-(furan-2-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-{4-[(4-Bromo-1H-pyrazol-1-YL)methyl]benzoyl}-4-(furan-2-carbonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-{4-[(4-Bromo-1H-pyrazol-1-YL)methyl]benzoyl}-4-(furan-2-carbonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(4-Bromo-1H-pyrazol-1-YL)methyl]benzoyl}-4-(furan-2-carbonyl)piperazine is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O3/c21-17-12-22-25(14-17)13-15-3-5-16(6-4-15)19(26)23-7-9-24(10-8-23)20(27)18-2-1-11-28-18/h1-6,11-12,14H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOCIHOBCOAUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(4-Bromo-1H-pyrazol-1-YL)methyl]benzoyl}-4-(furan-2-carbonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-{4-[(4-Bromo-1H-pyrazol-1-YL)methyl]benzoyl}-4-(furan-2-carbonyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-{4-[(4-Bromo-1H-pyrazol-1-YL)methyl]benzoyl}-4-(furan-2-carbonyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-{4-[(4-Bromo-1H-pyrazol-1-YL)methyl]benzoyl}-4-(furan-2-carbonyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-{4-[(4-Bromo-1H-pyrazol-1-YL)methyl]benzoyl}-4-(furan-2-carbonyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-{4-[(4-Bromo-1H-pyrazol-1-YL)methyl]benzoyl}-4-(furan-2-carbonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.